molecular formula C19H27N3O3S B2610314 N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 1164560-79-5

N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2610314
CAS No.: 1164560-79-5
M. Wt: 377.5
InChI Key: PSVBSSSHGQBESQ-FMQUCBEESA-N
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Description

This compound belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features a 2-butoxyphenyl group attached to the acetamide nitrogen and a 3-ethyl-2-(ethylimino)-4-oxo-substituted thiazolidine ring. The Z-configuration at the C2 position of the thiazolidinone ring is critical for its stereoelectronic properties, influencing biological interactions and stability .

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-4-7-12-25-15-11-9-8-10-14(15)21-17(23)13-16-18(24)22(6-3)19(26-16)20-5-2/h8-11,16H,4-7,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVBSSSHGQBESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NCC)S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-butoxyaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different substituents replacing the butoxy group.

Scientific Research Applications

Chemistry: In chemistry, N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial properties, particularly against Gram-positive bacteria. Additionally, it is studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key structural analogues is provided below:

Compound Substituents Key Structural Differences Biological Activity
Target Compound 2-butoxyphenyl, 3-ethyl-2-(ethylimino)-4-oxo-thiazolidin-5-yl Reference structure Not explicitly reported (hypothesized: antimicrobial/anticancer based on analogues)
N-(4-fluorophenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide 4-fluorophenyl Fluorine substituent at para position on phenyl ring Antimicrobial activity (data not specified)
N-(2-bromo-4-methylphenyl)-3-ethyl-2-(ethylimino)-4-oxo-5-thiazolidineacetamide 2-bromo-4-methylphenyl Bromine and methyl groups on phenyl ring Not reported; bromine may enhance lipophilicity and membrane penetration
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene group at C5, thioxo group at C2 Thioxo group instead of ethylimino; benzylidene adds π-conjugation Antibacterial activity against S. aureus and E. coli
N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide Naphthyloxy group, substituted phenyl at C2 Bulkier naphthyloxy group; substituents vary at phenyl ring In vitro anticancer activity against leukemia and CNS cancer cells

Physicochemical Properties

  • Target Compound : Predicted logP ≈ 3.5 (high lipophilicity due to butoxy group), melting point >200°C (based on analogues like ).
  • Analogues: Compound 9c : Melting point 260°C; IR peaks at 1699 cm⁻¹ (C=O thiazolidinone), 1645 cm⁻¹ (C=O pyran). Bromophenyl Derivative : Density 1.46 g/cm³; pKa 12.92 (basic imino group).

Biological Activity

N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 butoxyphenyl 2 2Z 3 ethyl 2 ethylimino 4 oxo 1 3 thiazolidin 5 yl acetamide\text{N 2 butoxyphenyl 2 2Z 3 ethyl 2 ethylimino 4 oxo 1 3 thiazolidin 5 yl acetamide}

This structure features a thiazolidinone core, which is known for its diverse biological activities.

Synthesis

The synthesis of thiazolidinone derivatives typically involves multi-step reactions. The compound can be synthesized via the condensation of appropriate thiazolidine derivatives with acetamides. The general synthetic pathway includes:

  • Formation of Thiazolidinone : The initial step involves the reaction of ethyl imine with a suitable carbonyl compound to form the thiazolidinone ring.
  • Substitution Reactions : Subsequent reactions introduce the butoxyphenyl group and the acetamide functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)MBC (μg/mL)Target Organisms
4d10.7 - 21.421.4 - 40.2E. coli, S. aureus
4p<20<40C. albicans
3h<15<30A. niger

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration .

The antimicrobial efficacy of thiazolidinones is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The presence of electron-withdrawing groups enhances their potency by improving binding affinity to target enzymes.

Study on Antifungal Activity

A recent investigation focused on the antifungal properties of thiazolidinone derivatives demonstrated that compounds with bulky substituents exhibited enhanced activity against Candida species. The study employed both in vitro and in vivo models to assess efficacy and safety profiles .

Antiviral Potential

Another area of interest is the antiviral potential of thiazolidinones. Some derivatives have been tested against a range of viruses, showing promise in inhibiting viral replication through interference with viral entry mechanisms .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves multi-step reactions, starting with condensation of 2-butoxyaniline with a thiazolidinone precursor. Key steps include:

  • Base-mediated coupling : Use of sodium hydroxide in ethanol at 60–80°C to facilitate imine formation .
  • Purification : Thin-layer chromatography (TLC) and column chromatography to isolate intermediates, followed by recrystallization from ethyl acetate/hexane mixtures for final purity .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of reactants (1:1.2 molar ratio of aniline to thiazolidinone derivative) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the ethylimino group) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]+^+ at m/z 405.2) .
  • X-ray crystallography : For unambiguous determination of crystal packing and stereoelectronic effects, as demonstrated in structurally analogous thiazolidinone derivatives .

Q. What are the initial protocols for evaluating its biological activity in vitro?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates (e.g., 10 µM compound concentration in PBS buffer, pH 7.4) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations after 48-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, passage number) or endpoint measurements (e.g., ATP vs. resazurin-based viability assays) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorobenzylidene vs. 3,4-dimethoxy analogs) to identify critical pharmacophores .
  • Meta-analysis : Pool data from multiple studies using standardized normalization protocols (e.g., fold-change relative to positive controls) .

Q. What strategies enhance the compound’s pharmacokinetic properties for therapeutic applications?

  • Solubility modification : Introduce polar groups (e.g., sulfonate or PEG chains) while monitoring logP values via HPLC .
  • Metabolic stability : Assess hepatic microsome clearance rates and identify susceptible sites (e.g., ethylimino group oxidation) using LC-MS/MS .
  • Prodrug design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., ester prodrugs) .

Q. How does in silico modeling aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to targets like EGFR or PPAR-γ using AutoDock Vina (e.g., binding energy ≤ −8.0 kcal/mol indicates strong interaction) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC quantification of degradation products .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent scanning : Replace the butoxyphenyl group with bioisosteres (e.g., benzodioxole or chlorophenyl) and compare IC50_{50} values .
  • Electronic effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the thiazolidinone ring to enhance electrophilicity and target engagement .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. How should researchers address batch-to-batch variability in biological assays?

  • Internal standards : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) in each experimental run .
  • Blinded replicates : Perform triplicate measurements by independent operators to minimize bias .

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